2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl moiety, a methoxy group, and a triazolo-pyridazinyl structure
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazolo[4,3-b]pyridazinyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the benzylsulfanyl group: This can be done through nucleophilic substitution reactions where a benzylthiol reacts with a suitable leaving group on the triazolo-pyridazinyl core.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the final acetamide structure.
Industrial production methods would likely involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazolo-pyridazinyl core, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or organolithium reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, cryogenic conditions).
Scientific Research Applications
2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties can be utilized in the design of novel materials with specific electronic or photophysical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The benzylsulfanyl group may interact with thiol-containing enzymes, while the triazolo-pyridazinyl core can engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide include:
3,6,7-triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high stability and low toxicity.
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability and low impact sensitivity.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-16-8-7-13-18-19-14(21(13)20-16)9-17-15(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLVHCQSBBEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CSCC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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